molecular formula C10H14O B11921403 9-Methylspiro[4.4]non-6-en-1-one

9-Methylspiro[4.4]non-6-en-1-one

Cat. No.: B11921403
M. Wt: 150.22 g/mol
InChI Key: YSFCVZXVVAKZMN-UHFFFAOYSA-N
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Description

9-Methylspiro[44]non-6-en-1-one is an organic compound with a unique spiro structure, characterized by a bicyclic system where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methylspiro[4.4]non-6-en-1-one typically involves the formation of the spiro structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a strong base to induce cyclization. For example, the reaction of a ketone with a suitable alkene in the presence of a base can lead to the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

9-Methylspiro[4.4]non-6-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

9-Methylspiro[4.4]non-6-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Methylspiro[4.4]non-6-en-1-one involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3.5]non-5-en-1-one
  • 2-Methyl-2,3-divinylcyclopentanone
  • 7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one
  • 2,2-Dimethylcyclohex-3-enone

Uniqueness

9-Methylspiro[4.4]non-6-en-1-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

4-methylspiro[4.4]non-1-en-9-one

InChI

InChI=1S/C10H14O/c1-8-4-2-6-10(8)7-3-5-9(10)11/h2,6,8H,3-5,7H2,1H3

InChI Key

YSFCVZXVVAKZMN-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC12CCCC2=O

Origin of Product

United States

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